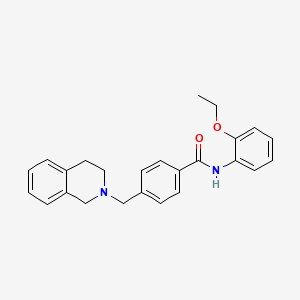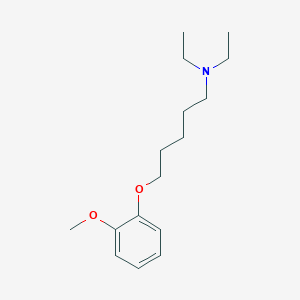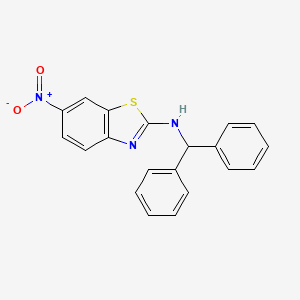
N,N'-bis(4-acetylphenyl)-1,4-cyclohexanedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(4-acetylphenyl)-1,4-cyclohexanedicarboxamide, commonly known as "BAC," is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. BAC is a member of the family of bis-amides, which are known for their diverse biological activities.
科学研究应用
BAC has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BAC has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, BAC has been investigated for its ability to enhance plant growth and protect against pests and diseases. In material science, BAC has been used as a building block for the synthesis of novel polymers and materials.
作用机制
The exact mechanism of action of BAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, BAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. BAC has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
BAC has been shown to have a range of biochemical and physiological effects, depending on the application and dosage. In cancer cells, BAC has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In microbial cells, BAC has been shown to disrupt cell membranes and inhibit growth. In animal models, BAC has been shown to reduce inflammation and pain, enhance wound healing, and improve cognitive function.
实验室实验的优点和局限性
BAC has several advantages for use in lab experiments. First, it is a synthetic compound with a well-defined structure, making it easy to purify and characterize. Second, it exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, BAC also has some limitations. For example, it may exhibit off-target effects or toxicity at high doses, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on BAC. First, more studies are needed to elucidate the mechanism of action of BAC and its specific targets in different biological systems. Second, further investigation is needed to optimize the synthesis and purification of BAC, as well as to develop more efficient methods for its delivery and administration. Third, BAC could be further explored for its potential applications in other fields such as energy storage, catalysis, and sensors. Overall, BAC is a promising compound with a wide range of potential applications, and further research is needed to fully realize its potential.
合成方法
The synthesis of BAC involves the reaction of 4-acetylphenyl isocyanate with 1,4-cyclohexanediamine in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with acetic anhydride to obtain the final product. The yield of BAC is typically high, and the compound can be purified using standard techniques such as column chromatography.
属性
IUPAC Name |
1-N,4-N-bis(4-acetylphenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-15(27)17-7-11-21(12-8-17)25-23(29)19-3-5-20(6-4-19)24(30)26-22-13-9-18(10-14-22)16(2)28/h7-14,19-20H,3-6H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSVDUVNASTNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B4930305.png)
![N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4930308.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4930310.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)


![methyl 4-{3-chloro-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4930361.png)


![N-(4-{2-[(4,8-dimethyl-2-quinolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4930373.png)
![N-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]methyl}propanamide](/img/structure/B4930378.png)

